2-(4-Sulfamoylphenoxy)acetic acid
Beschreibung
Contextualization within Sulfonamide Chemistry and Related Phenoxyacetic Acid Derivatives
The scientific interest in 2-(4-Sulfamoylphenoxy)acetic acid is best understood by examining its constituent parts. The molecule is functionally a derivative of both sulfonamide and phenoxyacetic acid, two classes of compounds with rich histories in pharmacology and materials science.
The sulfonamide functional group (-SO₂NH₂) is a cornerstone of medicinal chemistry. nih.gov Since the discovery of sulfonamide-containing antibacterial drugs, this group has been recognized as a "pharmacophore," a molecular feature responsible for a drug's pharmacological activity. nih.govjk-sci.com Sulfonamides are known to exhibit a vast range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. jk-sci.comnih.gov A primary mechanism of action for many therapeutic sulfonamides is the inhibition of specific enzymes. nih.gov Notably, the primary sulfonamide group is a classic zinc-binding group, making it a highly effective inhibitor of metalloenzymes like carbonic anhydrase. Current time information in Bangalore, IN.nih.gov
The phenoxyacetic acid scaffold serves as the backbone of the molecule. This structural framework, first synthesized in 1880, consists of a phenyl ring linked to a carboxylic acid group via an ether bond. mdpi.com While the base molecule has limited biological activity itself, its derivatives have had a profound impact. mdpi.com In modern drug discovery, the phenoxyacetic acid scaffold is utilized to design novel therapeutic agents, including selective COX-2 inhibitors, antimycobacterial agents, and agonists for metabolic receptors like FFA1. researchgate.netanalis.com.mymdpi.com The combination of the well-established biological activity of the sulfonamide group with the versatile and tunable phenoxyacetic acid scaffold provides a logical foundation for synthesizing hybrid molecules like this compound for biological screening.
Historical Development of Phenoxyacetic Acid Scaffolds in Molecular Design
The phenoxyacetic acid structure has a diverse history, evolving from agricultural applications to a versatile scaffold in modern medicine.
Early Synthesis and Herbicidal Applications: Phenoxyacetic acid was first prepared in 1880. mdpi.com Its most significant early application was as the parent structure for a class of potent and widely used herbicides. Derivatives such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-(4-chloro-2-methylphenoxy)acetic acid (MCPA) became some of the most common herbicides worldwide. mdpi.comepa.govchemicalbook.com
Role in Antibiotic Production: The scaffold found a crucial place in pharmaceutical manufacturing with the development of semi-synthetic penicillins. By adding phenoxyacetic acid to the fermentation culture of the Penicillium fungus, scientists were able to produce Penicillin V (phenoxymethylpenicillin), an oral variant of the antibiotic. researchgate.net
Modern Medicinal Chemistry: In recent decades, the phenoxyacetic acid scaffold has been repurposed for the development of highly specific therapeutic agents. Researchers have successfully modified it to create compounds with a range of activities. For example, it has been used as the foundation for novel anti-inflammatory drugs that selectively inhibit the COX-2 enzyme, agents targeting Mycobacterium tuberculosis, and molecules that modulate metabolic pathways for the treatment of type 2 diabetes. researchgate.netanalis.com.mymdpi.com This evolution highlights the scaffold's utility and adaptability in molecular design.
Rationale for Investigating this compound in Academic Discovery
The primary rationale for the synthesis and investigation of this compound in academic and industrial discovery programs stems from its potential as a carbonic anhydrase inhibitor (CAI).
Carbonic anhydrases (CAs) are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. chemicalbook.com These enzymes are involved in numerous physiological processes, and their inhibition has established therapeutic applications in treating glaucoma, epilepsy, and altitude sickness. chemicalbook.com
The key to this rationale lies in the compound's p-sulfamoylphenyl group. Unsubstituted sulfonamides are the quintessential functional group for targeting the active site of carbonic anhydrases. They coordinate to a zinc ion (Zn²⁺) that is essential for the enzyme's catalytic activity, effectively blocking its function. nih.gov Numerous clinically used CAIs, such as acetazolamide (B1664987) and dorzolamide, are sulfonamides. nih.gov
The role of the phenoxyacetic acid portion of the molecule is to act as a scaffold that can be modified to fine-tune the compound's properties. By altering the scaffold, researchers can influence:
Selectivity: There are at least 15 different human carbonic anhydrase isozymes. The phenoxyacetic acid tail can be designed to introduce interactions with amino acid residues outside the active site, potentially leading to inhibitors that are selective for one isozyme over others.
Physicochemical Properties: The scaffold affects properties like water solubility and lipophilicity (fat solubility), which in turn influence how the molecule is absorbed, distributed, and excreted by the body. For instance, designing CAIs for topical use in the eye (for glaucoma) requires different properties than a drug taken orally for altitude sickness. nih.gov
Therefore, this compound represents a logical construction for researchers seeking to discover new carbonic anhydrase inhibitors with potentially improved selectivity or pharmacokinetic profiles compared to existing agents.
Data Tables
Note: Peer-reviewed experimental data for this compound is not widely available in public literature. The following tables provide computed data for a closely related isomer to illustrate the compound's general properties and experimental data for other phenoxyacetic acid derivatives to demonstrate the scaffold's utility in achieving biological activity.
Table 1: Computed Physicochemical Properties for the Isomer 2-(4-sulfamoylphenyl)acetic acid
This table presents computed data for an isomeric structure, where the acetic acid group is attached directly to the phenyl ring. These values are algorithmically generated and provide an estimation of the compound's properties.
| Property | Value | Source |
| IUPAC Name | 2-(4-sulfamoylphenyl)acetic acid | PubChem |
| Molecular Formula | C₈H₉NO₄S | PubChem |
| Molecular Weight | 215.23 g/mol | PubChem mdpi.com |
| XLogP3 (Lipophilicity) | 0.6 | PubChem mdpi.com |
| Hydrogen Bond Donor Count | 3 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
Table 2: Illustrative Biological Activity of Novel Phenoxyacetic Acid Derivatives as COX-2 Inhibitors
This table shows the in vitro cyclooxygenase (COX) inhibitory activity of several phenoxyacetic acid derivatives from a published study. It demonstrates the potential of the scaffold to produce potent and selective enzyme inhibitors. The data is presented as IC₅₀ (the concentration required to inhibit 50% of the enzyme's activity).
| Compound ID (from source) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| 5d | 10.01 | 0.09 | 111.22 |
| 5e | 10.23 | 0.08 | 127.88 |
| 5f | 10.68 | 0.08 | 133.50 |
| 7b | 9.87 | 0.08 | 123.38 |
| Celecoxib (Reference) | 14.93 | 0.05 | 298.60 |
Source: Adapted from data reported in a study on phenoxyacetic acid derivatives as selective COX-2 inhibitors. researchgate.net
Structure
2D Structure
Eigenschaften
IUPAC Name |
2-(4-sulfamoylphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO5S/c9-15(12,13)7-3-1-6(2-4-7)14-5-8(10)11/h1-4H,5H2,(H,10,11)(H2,9,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIILLPUTZFBNTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)O)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80224328 | |
| Record name | Sulfonamidophenoxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80224328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7383-14-4 | |
| Record name | 2-[4-(Aminosulfonyl)phenoxy]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7383-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfonamidophenoxyacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007383144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfonamidophenoxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80224328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Mechanisms of Action and Biological Target Interactions of 2 4 Sulfamoylphenoxy Acetic Acid and Its Analogs
Carbonic Anhydrase (CA) Isoform Inhibition
The primary mechanism of action for compounds containing a sulfonamide moiety is the inhibition of carbonic anhydrases (CAs). CAs are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. mdpi.com In humans, there are 15 known isoforms of this enzyme, and their activity is linked to various physiological and pathological processes. mdpi.com
Inhibitory Activity against Human CA Isoforms (hCA I, II, IX, XII)
Benzenesulfonamide (B165840) derivatives are known to be potent inhibitors of several human carbonic anhydrase (hCA) isoforms. The cytosolic isoforms hCA I and hCA II are ubiquitous, while the transmembrane isoforms hCA IX and hCA XII are particularly associated with tumors and are considered important anticancer drug targets. nih.gov
The inhibitory profile of sulfonamides can vary significantly across different isoforms. Generally, hCA II is the most physiologically dominant and fastest isoform and is often strongly inhibited by many sulfonamides. mdpi.com hCA I is typically inhibited less effectively. mdpi.comnih.gov The tumor-associated isoforms, hCA IX and XII, are key targets for the development of novel anticancer therapies, and many sulfonamide-based inhibitors have been developed to selectively target these isoforms. nih.govnih.gov For instance, a series of sulfonamides incorporating imide moieties showed inhibition constants (Kis) for hCA I ranging from 49 nM to over 10,000 nM, while for hCA II, the Kis were between 2.4 nM and 4515 nM. nih.gov The same series inhibited the tumor-related hCA IX and hCA XII with Kis in the ranges of 9.7 to 7766 nM and 14 to 316 nM, respectively. nih.gov
Determination of Inhibition Constants (Ki) and Half-Maximal Inhibitory Concentrations (IC50)
The potency of carbonic anhydrase inhibitors is quantified by their inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). These values are determined through enzymatic assays, such as the stopped-flow CO2 hydrase assay. mdpi.com A lower Ki or IC50 value indicates a more potent inhibitor.
The structure of the sulfonamide derivative plays a crucial role in its inhibitory potency against different CA isoforms. For example, in a series of N-((4-sulfamoylphenyl)carbamothioyl) amides, all tested compounds were more effective against hCA I (Ki range: 13.3–87.6 nM) than the standard reference drug Acetazolamide (B1664987) (Ki = 250 nM). mdpi.com Against hCA II, the same series of compounds showed Ki values ranging from 5.3 to 384.3 nM. mdpi.com This demonstrates the potential for potent, low nanomolar inhibition of carbonic anhydrases by this class of compounds.
Below is a table of representative inhibition constants (Ki) for various benzenesulfonamide analogs against the four key human carbonic anhydrase isoforms.
| Compound Class | hCA I (Ki) | hCA II (Ki) | hCA IX (Ki) | hCA XII (Ki) |
| Sulfonamides with Imide Moieties | 49 nM to >10,000 nM | 2.4 nM to 4515 nM | 9.7 nM to 7766 nM | 14 nM to 316 nM |
| N-((4-sulfamoylphenyl)carbamothioyl) amides | 13.3 nM to 87.6 nM | 5.3 nM to 384.3 nM | Not specified | Not specified |
| 4-substituted-3-pyridinesulfonamides | 78 nM to 11,700 nM | 9.9 nM to 140 nM | 4.6 nM to 313 nM | 3.4 nM to 21.6 nM |
This table presents a range of inhibitory activities observed for different classes of sulfonamide-containing compounds and is intended to be illustrative of the potential potencies of this inhibitor class. Data is compiled from multiple sources. mdpi.comnih.govdrugbank.com
Elucidation of Sulfonamide Binding to the Zinc(II) Ion in the CA Active Site
The inhibitory action of sulfonamides is primarily due to the binding of the sulfonamide group to the catalytic Zinc(II) ion located in the active site of the carbonic anhydrase enzyme. nih.gov This binding occurs with the sulfonamide in its deprotonated, anionic form (-SO2NH-). The nitrogen atom of the deprotonated sulfonamide coordinates directly with the Zn(II) ion, displacing a water molecule or hydroxide (B78521) ion that is essential for the enzyme's catalytic activity. nih.gov
Mechanistic Insights into Isoform-Selective Inhibition
Achieving selective inhibition of a specific CA isoform is a major goal in drug design, as it can reduce side effects associated with the inhibition of off-target isoforms. nih.gov Although the active sites of human CA isoforms are highly conserved, subtle differences in the amino acid residues that line the active site cavity can be exploited to achieve selectivity. nih.gov
Selectivity is often achieved through the "tail approach," where different chemical moieties are attached to the core sulfonamide scaffold. rsc.org These "tails" can form specific interactions with non-conserved amino acid residues at the entrance of the active site or in adjacent subpockets. For example, the size, shape, and chemical properties of the tail can lead to favorable interactions with residues in one isoform but cause steric clashes or unfavorable interactions in another. nih.gov The conformational flexibility of linkers connecting the tail to the main scaffold is also a key factor, as it allows the inhibitor to adopt an optimal conformation to fit within the active site of a specific isoform. rsc.org By carefully designing these appended groups, inhibitors can be developed that preferentially bind to a desired target isoform, such as the tumor-associated hCA IX or hCA XII, over the ubiquitous hCA I and II. nih.gov
Exploration of Other Enzyme and Receptor Targets (where applicable to compound class)
The phenoxy acetic acid scaffold, which is part of the structure of 2-(4-Sulfamoylphenoxy)acetic acid, is known to interact with other enzyme systems, most notably cyclooxygenases.
Cyclooxygenase (COX) Inhibition Studies for Phenoxy Acetic Acid Derivatives
Phenoxy acetic acid derivatives are a class of compounds that have been investigated for their anti-inflammatory properties, which are often mediated through the inhibition of cyclooxygenase (COX) enzymes. nih.gov The COX enzymes, which exist in at least two isoforms (COX-1 and COX-2), are responsible for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation and pain.
Recent studies have focused on designing novel phenoxy acetic acid derivatives that act as selective COX-2 inhibitors. nih.gov Selective inhibition of COX-2 is desirable as it is the inducible isoform primarily involved in inflammation, whereas COX-1 is constitutively expressed and plays a role in protecting the stomach lining. Therefore, selective COX-2 inhibitors can provide anti-inflammatory effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. Research has shown that certain pyrazoline-phenoxyacetic acid derivatives can exhibit potent COX-2 inhibition with IC50 values in the low micromolar to nanomolar range.
Investigations into Purinergic Receptor (P2X4) Modulation by Related Sulfamoylphenyl Analogs
Purinergic receptors, a family of plasma membrane molecules found in most mammalian tissues, are crucial for a variety of cellular functions, including inflammation, neurotransmission, and cell proliferation. nih.govwikipedia.org These receptors are broadly classified into P1 receptors, activated by adenosine, and P2 receptors, which respond to nucleotides like ATP and ADP. patsnap.com The P2 receptor family is further divided into ionotropic P2X receptors and metabotropic (G protein-coupled) P2Y receptors. wikipedia.org
The P2X4 receptor, a subtype of the P2X family, is a ligand-gated ion channel with a notable sensitivity to ATP, responding to concentrations in the nanomolar range. nih.gov It is widely expressed in the central and peripheral nervous systems, as well as in immune cells like microglia and various epithelial and endothelial cells. nih.gov P2X4's involvement in signaling pathways related to inflammation and neuropathic pain has made it a significant target for therapeutic research. nih.govnih.gov
While direct studies on the interaction of this compound with P2X4 receptors are not extensively documented in publicly available research, the broader class of sulfonylurea and related sulfonamide-containing compounds has been investigated for their effects on purinergic signaling. For instance, certain sulfonylureas are known to interact with ATP-sensitive potassium channels, which share functional similarities with ATP-gated P2X receptors.
Research into P2X4 receptor modulation has identified various antagonists that can block its activity. Compounds such as PSB-12062, BX430, and 5-BDBD have been shown to inhibit P2X4 receptors on human and canine macrophages. nih.gov These antagonists typically have a greater effect on the decay kinetics of the calcium response and the net calcium movement rather than the peak response, suggesting a complex modulatory role. nih.gov The investigation of sulfamoylphenyl analogs in this context could reveal novel modulators of P2X4, offering potential avenues for therapeutic intervention in neuroinflammatory conditions.
Microsomal Prostaglandin (B15479496) E Synthase-1 (mPGES-1) Inhibition by Structurally Related Compounds
Microsomal prostaglandin E synthase-1 (mPGES-1) is a key enzyme in the inflammatory cascade, specifically catalyzing the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2). nih.gov Elevated levels of PGE2 are associated with inflammation, pain, and the progression of some cancers. nih.gov Consequently, mPGES-1 has emerged as a promising target for the development of anti-inflammatory drugs with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. uthsc.edu
Structure-activity relationship (SAR) studies on various chemical series have provided insights into the features required for mPGES-1 inhibition. For instance, in a series of arylpyrrolizine derivatives, the presence of an acetic acid group was found to be relevant for activity. The lipophilicity of the inhibitor molecule also appears to play a significant role in its inhibitory potency against enzymes in the arachidonic acid pathway. Given the structural similarities, it is plausible that this compound or its analogs could exhibit inhibitory activity against mPGES-1. Further enzymatic assays would be necessary to confirm this hypothesis and determine the potency and selectivity of such interactions.
Bromodomain and Extra-Terminal Domain (BET) Protein Binding Studies
The Bromodomain and Extra-Terminal domain (BET) family of proteins are epigenetic "readers" that play a critical role in the regulation of gene transcription. nih.gov This family includes four members: BRD2, BRD3, BRD4, and the testis-specific BRDT. frontiersin.org Each of these proteins contains two tandem bromodomains (BD1 and BD2) and an extra-terminal (ET) domain. nih.gov These bromodomains recognize and bind to acetylated lysine (B10760008) residues on histone tails, a key mechanism in chromatin remodeling and gene activation. mdpi.com The dysregulation of BET protein function has been implicated in a variety of diseases, including cancer and inflammatory disorders, making them attractive therapeutic targets. nih.gov
While there is no direct evidence from the provided search results detailing the binding of this compound to BET proteins, the general principles of BET inhibitor interaction provide a framework for potential investigation. The development of BET inhibitors has largely focused on creating small molecules that mimic the acetylated lysine motif and competitively bind to the bromodomain's recognition pocket. researchgate.net
Early-generation pan-BET inhibitors demonstrate similar affinity for both BD1 and BD2 of all BET family members. mdpi.com However, more recent research has focused on developing inhibitors with selectivity for either a specific bromodomain (BD1 or BD2) or a particular BET family member (e.g., BRD4-selective). mdpi.com For instance, NHWD-870 has been identified as a potent and selective inhibitor targeting BRD4. mdpi.com The structural features of this compound, particularly the carboxylate and sulfamoyl groups, could potentially engage in hydrogen bonding and other interactions within the bromodomain binding pocket, but this remains speculative without experimental data.
Molecular Basis of Ligand-Target Recognition and Specificity
The specificity of a ligand for its biological target is determined by a combination of factors including its three-dimensional shape, charge distribution, and the presence of functional groups that can participate in various types of non-covalent interactions. These interactions include hydrogen bonds, ionic bonds, hydrophobic interactions, and van der Waals forces.
In the context of the potential targets discussed for analogs of this compound, the molecular basis for recognition would differ significantly:
Purinergic Receptors (P2X4): For a ligand to interact with the P2X4 receptor, it would need to fit into the ATP-binding pocket. The specificity of this interaction is dictated by the precise arrangement of amino acid residues within the binding site that form hydrogen bonds and electrostatic interactions with the phosphate (B84403) groups and the adenine (B156593) moiety of ATP. A potential antagonist would need to occupy this space and prevent the conformational changes required for channel opening.
Microsomal Prostaglandin E Synthase-1 (mPGES-1): The active site of mPGES-1 is a hydrophobic channel. Inhibitors of this enzyme often possess a central scaffold that fits within this channel and functional groups that can interact with key residues. For instance, the carboxylic acid group of many inhibitors is thought to mimic the carboxylate of the natural substrate, PGH2, and form crucial interactions within the active site. The sulfamoyl group of a potential inhibitor could also form hydrogen bonds with polar residues in the binding pocket, contributing to its affinity and specificity.
The acetic acid and sulfamoyl moieties of this compound offer potential hydrogen bond donor and acceptor sites, which could be critical for molecular recognition by a variety of biological targets. However, without specific experimental data, the precise nature of these interactions and the resulting specificity remain a subject for future investigation.
Structure Activity Relationship Sar Studies of 2 4 Sulfamoylphenoxy Acetic Acid Derivatives
Impact of Substituent Modifications on Biological Activity Profiles
The biological activity of 2-(4-sulfamoylphenoxy)acetic acid derivatives is highly sensitive to structural modifications across its three main components: the aromatic ring, the carboxylic acid moiety, and the ether linker.
Effects of Aromatic Ring Substitutions on Potency and Selectivity
Substitutions on the aromatic ring of phenoxyacetic acid derivatives play a pivotal role in modulating their biological profiles. The nature, position, and number of substituents can drastically alter the electronic properties and steric profile of the molecule, which in turn affects its binding affinity and selectivity for specific enzymes or receptors. nih.gov
For instance, in related series of phenoxyacetic acid derivatives, the introduction of halogen atoms or a methyl group to the aromatic ring has been shown to significantly influence their activity. nih.gov The position of these substituents is also critical. Studies on analogous compounds, such as 2-phenylaminophenylacetic acid derivatives, have revealed that substitutions at specific positions are crucial for inhibitory activity against enzymes like cyclooxygenase (COX). nih.gov Lipophilicity and the angle of twist between phenyl rings were identified as key parameters for activity. nih.gov
The introduction of chloro-substituents into the aromatic ring of phenoxyacetic acid can alter the electronic structure and, consequently, the biological activity. nih.gov The number and placement of these chlorine atoms are determining factors for the compound's effectiveness and toxicological properties. nih.gov In some series of anti-inflammatory agents, the presence of electron-donating groups at the para-position of the aromatic rings was found to enhance activity. nih.gov This suggests that for this compound derivatives, modifications to the phenyl ring, either by adding or altering substituents, could be a key strategy for optimizing potency and selectivity. For example, in the development of selective COX-2 inhibitors, a chlorophenyl motif coupled with a p-phenoxy acetic acid moiety resulted in potent activity. mdpi.comnih.gov
| Substituent Type on Aromatic Ring | General Effect on Activity | Reference |
|---|---|---|
| Halogens (e.g., Cl, Br) | Can increase potency and influence selectivity depending on position. Lipophilicity is a key factor. | nih.govnih.gov |
| Methyl Group | Modulates activity, with its effect being position-dependent. | nih.gov |
| Electron-donating groups (e.g., Methoxy) | Can enhance anti-inflammatory and antioxidant activity, particularly at the para-position. | nih.gov |
| Electron-withdrawing groups (e.g., Nitro) | Can enhance the rate of nucleophilic substitution, indicating a significant alteration of electronic properties. | msu.edu |
Influence of the Carboxylic Acid Moiety on Receptor/Enzyme Binding
The carboxylic acid group is a fundamental feature of many biologically active molecules, including the this compound series. This acidic moiety is often crucial for anchoring the ligand to its biological target through ionic interactions or hydrogen bonds. The carboxyl carbon is sp2-hybridized, leading to a planar geometry for the carboxylic acid group. unizin.org
In many non-steroidal anti-inflammatory drugs (NSAIDs), the carboxylic acid functional group is known to be involved in the mechanism of cyclooxygenase inhibition. nih.gov Molecular docking simulations have shown that the carboxylate can form essential salt bridges with positively charged residues like Arginine and Lysine (B10760008) in the binding sites of proteins such as serum albumin. nih.gov The strong hydrogen-bonding capacity of carboxylic acids also influences their physical properties and interactions in a biological environment. unizin.org
Esterification of the carboxylic acid, which neutralizes its negative charge, has been shown to reduce binding affinity, confirming the importance of the anionic carboxylate group for interaction with the target. nih.gov The acidity of the carboxylic acid can be enhanced by introducing electron-withdrawing groups elsewhere in the molecule, which can, in turn, affect its binding properties. youtube.com Therefore, the carboxylic acid moiety in this compound derivatives is predicted to be a key interaction point with their biological targets.
Role of Ether Linker Length and Flexibility
The ether linkage in phenoxyacetic acid derivatives provides a certain degree of rotational freedom, allowing the molecule to adopt a favorable conformation within a receptor's binding site. The length and flexibility of this linker are critical determinants of biological activity.
| Linker Modification | Impact on Activity/Properties | Reference |
|---|---|---|
| Optimal Length (e.g., three carbons in some series) | Essential for maintaining or improving biological activity. | nih.gov |
| Indiscriminate Chain Lengthening | May not be beneficial and can decrease potency. | nih.gov |
| Introduction of stabilizing groups (e.g., glutamic acid in some linker-payloads) | Enhances stability and can improve properties like aqueous solubility. | nih.gov |
Conformational Analysis and its Correlation with Activity
The three-dimensional shape (conformation) of a molecule is critical for its interaction with a biological target. Conformational analysis helps in understanding the preferred spatial arrangement of the different parts of the molecule and how this correlates with its activity.
Elucidation of Key Pharmacophoric Features for Target Interaction
A pharmacophore is an abstract representation of the molecular features necessary for a drug to be recognized by its biological target. mdpi.com Based on the SAR studies of phenoxyacetic acid derivatives, a general pharmacophore model for this class of compounds can be proposed.
Key features would likely include:
An aromatic ring: This serves as a scaffold and can engage in hydrophobic or π-π stacking interactions with the target protein. nih.gov
A hydrogen bond acceptor/donor group on the aromatic ring: The sulfonamide group (-SO2NH2) in this compound provides both hydrogen bond donor (the -NH2) and acceptor (the -SO2) functionalities, which can form specific interactions with the receptor.
An ether oxygen atom: This acts as a hydrogen bond acceptor and provides flexibility.
A carboxylic acid group: This is a crucial anionic center for forming strong ionic bonds or hydrogen bonds with complementary residues in the binding site. nih.gov
The spatial arrangement of these features is critical. Pharmacophore models are often developed by aligning a set of active molecules and identifying the common chemical features and their 3D orientation. mdpi.comfrontiersin.org Such models serve as valuable tools for the virtual screening of compound libraries to identify new potential inhibitors. frontiersin.org
Rational Design Principles for Enhanced Affinity and Selectivity
The insights gained from SAR and pharmacophore modeling provide a foundation for the rational design of new this compound derivatives with improved properties.
Key design principles include:
Strategic Substitution on the Aromatic Ring: Introducing specific substituents (e.g., halogens, small alkyl groups) at positions that are known to enhance binding affinity or selectivity. The choice of substituent would depend on whether increased lipophilicity or specific electronic interactions are desired. nih.govnih.gov
Bioisosteric Replacement of the Carboxylic Acid: While the carboxylic acid is often essential, it can sometimes be replaced by other acidic groups (e.g., a tetrazole) to improve pharmacokinetic properties or metabolic stability, while retaining the key anionic interaction.
Optimization of the Linker: The length and rigidity of the ether linker can be fine-tuned. For example, introducing conformational constraints could lock the molecule into its bioactive conformation, potentially increasing affinity and selectivity.
Exploiting Target-Specific Pockets: If the 3D structure of the target protein is known, derivatives can be designed to introduce functional groups that can form additional favorable interactions with specific sub-pockets in the binding site, thereby enhancing both potency and selectivity.
By systematically applying these principles, medicinal chemists can more efficiently navigate the chemical space around the this compound scaffold to develop novel compounds with superior biological profiles.
Advanced Structural Characterization and Computational Analysis
X-ray Crystallography of Compound-Protein Complexes
Determination of Three-Dimensional Binding Modes
X-ray crystallography is a powerful technique for visualizing the precise orientation of a ligand within the active site of a protein at atomic resolution. For sulfonamide inhibitors of carbonic anhydrase, a consistent binding mode is observed across numerous crystal structures. nih.gov The primary interaction involves the coordination of the sulfonamide group's nitrogen atom to the catalytic zinc ion located at the bottom of the active site cavity. nih.gov This interaction displaces a zinc-bound water molecule or hydroxide (B78521) ion, which is crucial for the enzyme's catalytic activity. nih.gov
The aryl portion of the sulfonamide, which in the case of 2-(4-Sulfamoylphenoxy)acetic acid is the phenoxyacetic acid group, extends into the active site, where it can form additional interactions with surrounding amino acid residues. The orientation of this "tail" region is a key determinant of the inhibitor's affinity and selectivity for different carbonic anhydrase isoforms.
Analysis of Ligand-Enzyme Intermolecular Interactions (e.g., Hydrogen Bonding, Van der Waals Contacts)
The stability of a protein-ligand complex is governed by a network of intermolecular interactions. In the context of sulfonamide inhibitors of carbonic anhydrase, these interactions are well-characterized.
Hydrogen Bonding: Beyond the coordination to the zinc ion, the sulfonamide group typically forms a hydrogen bond with the side chain of a conserved threonine residue (Thr199 in human CA II). rsc.org The oxygen atoms of the sulfonamide can also act as hydrogen bond acceptors. The phenoxyacetic acid tail of this compound introduces additional hydrogen bonding opportunities through its carboxylic acid group, which can interact with hydrophilic residues in the active site.
A representative table of intermolecular interactions for a generic sulfonamide inhibitor with human carbonic anhydrase II is provided below.
| Interaction Type | Ligand Moiety | Enzyme Residue(s) |
| Metal Coordination | Sulfonamide Nitrogen | Zn2+ |
| Hydrogen Bond | Sulfonamide NH2 | Thr199 |
| Van der Waals | Phenyl Ring | Val121, Val143, Leu198 |
| Water-Mediated H-Bond | Carboxylate Oxygen | His64 |
Crystallization Techniques for Macromolecular Complexes
Obtaining high-quality crystals of a protein-ligand complex is a prerequisite for X-ray crystallographic analysis. Several techniques are employed to achieve this, with the goal of creating a supersaturated solution from which crystals can nucleate and grow.
Commonly used methods include:
Vapor Diffusion: This is the most widely used technique and can be performed in two setups:
Hanging Drop: A small drop containing the protein, ligand, and a precipitant solution is suspended over a larger reservoir of the precipitant solution. Water vapor slowly diffuses from the drop to the reservoir, increasing the concentration of the protein and ligand in the drop and promoting crystallization.
Sitting Drop: Similar to the hanging drop method, but the drop is placed on a pedestal within the sealed chamber.
Microbatch Crystallization: The protein-ligand solution is mixed with the precipitant solution and placed under oil to prevent evaporation.
Dialysis: The protein-ligand solution is placed in a dialysis bag or button and dialyzed against a precipitant solution, leading to a gradual increase in the concentration of the precipitant and inducing crystallization.
The success of these techniques is highly dependent on factors such as protein purity, concentration, pH, temperature, and the specific precipitating agents used.
Spectroscopic Investigations for Molecular Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. It provides detailed information about the chemical environment of individual atoms within a molecule.
As of the latest literature search, specific experimental ¹H and ¹³C NMR data for this compound have not been published in readily accessible scientific journals or databases. The synthesis and characterization of this specific compound would be required to generate this data.
However, based on the known chemical shifts of related phenoxyacetic acid and sulfonamide-containing compounds, a predicted NMR data table can be constructed. Such predictions are based on established empirical rules and computational models.
Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.8 | Doublet | 2H | Aromatic protons (ortho to SO₂NH₂) |
| ~7.0 | Doublet | 2H | Aromatic protons (ortho to OCH₂) |
| ~4.7 | Singlet | 2H | -OCH₂- |
| ~7.2 (broad) | Singlet | 2H | -SO₂NH₂ |
| ~10-12 (broad) | Singlet | 1H | -COOH |
Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~170 | -COOH |
| ~160 | Aromatic C-O |
| ~140 | Aromatic C-S |
| ~128 | Aromatic CH (ortho to SO₂NH₂) |
| ~115 | Aromatic CH (ortho to OCH₂) |
| ~65 | -OCH₂- |
It is important to emphasize that these are predicted values and experimental verification is necessary for accurate structural confirmation.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. The absorption of UV light by this compound would be primarily due to π→π* and n→π* electronic transitions within its chromophores: the benzene (B151609) ring, the carbonyl group, and the sulfamoyl group.
The carboxylic acid functional group, when not conjugated with a π-system, typically exhibits a weak n→π* transition at wavelengths between 200–215 nm jove.comlibretexts.org. The presence of the phenoxy group, which contains a benzene ring, will introduce strong π→π* transitions. Benzene itself has characteristic absorptions around 184 nm, 204 nm, and a weaker, structured band around 254 nm. Substitution on the benzene ring, as in the case of this compound, will cause shifts in the positions and intensities of these bands (bathochromic or hypsochromic shifts).
The sulfamoyl group attached to the phenyl ring acts as an auxochrome, a group that can modify the absorption of a chromophore. The lone pair of electrons on the nitrogen atom can interact with the π-system of the benzene ring, potentially leading to a red shift (bathochromic shift) of the π→π* transition. Therefore, the UV-Vis spectrum of this compound is expected to show complex absorption bands resulting from the overlap of transitions originating from the substituted phenyl ring and the carboxylic acid group.
Interactive Data Table: Expected Electronic Transitions for this compound
| Transition Type | Chromophore | Expected λmax (nm) | Molar Absorptivity (ε) |
| n→π | Carboxylic Acid C=O | 200–215 | Low (<100) |
| π→π | Phenyl Ring | ~200-220 | High |
| π→π* | Substituted Phenyl Ring | ~250-280 | Moderate |
Quantum Chemical Calculations and Molecular Modeling
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the electron density) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT studies on this compound would allow for the calculation of its optimized molecular geometry, electronic properties, and vibrational frequencies. These calculations can provide a deeper understanding of the molecule's stability and reactivity. By employing a suitable basis set, such as 6-311++G(d,p), DFT can accurately predict bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule. Furthermore, DFT calculations can be used to simulate the FT-IR and Raman spectra, which aids in the assignment of experimentally observed vibrational bands researchgate.net.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis would identify the regions of the molecule that are most likely to act as electron donors and acceptors, providing insights into its potential chemical reactions.
Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent the electrostatic potential, where red typically indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. For this compound, an MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid and sulfamoyl groups, and around the nitrogen atom of the sulfamoyl group, identifying these as sites for electrophilic interaction. Positive potential would be expected around the hydrogen atoms, particularly the acidic proton of the carboxylic acid and the protons of the sulfamoyl group.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and a biological target, typically a protein. These methods provide valuable insights into the binding affinity, orientation, and stability of the ligand-target complex, guiding the design and optimization of potential drug candidates.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. For derivatives of phenoxyacetic acid, docking studies have been employed to investigate their interactions with various enzymes. For instance, in studies involving cyclooxygenase-2 (COX-2), a key enzyme in inflammation, phenoxyacetic acid derivatives were docked into the enzyme's active site to understand their binding modes. These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the inhibitory activity of the compounds. The sulfamoyl group, present in this compound, is a critical pharmacophore in many known inhibitors of carbonic anhydrases, suggesting that this enzyme family would be a logical target for docking studies with this compound. Such simulations would likely show the sulfonamide group coordinating with the zinc ion in the active site of carbonic anhydrase isoforms.
Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target interaction over time. Following docking, MD simulations can be used to assess the stability of the predicted binding pose and to calculate the binding free energy. These simulations model the movement of atoms and molecules, offering a more realistic representation of the biological environment. For phenoxyacetic acid derivatives, MD simulations could be used to confirm the stability of their binding within the active site of an enzyme like COX-2 or carbonic anhydrase. The simulations can reveal conformational changes in both the ligand and the protein upon binding and can help to identify key residues that are crucial for maintaining the interaction.
A typical workflow for these computational analyses is presented in the table below:
| Step | Description | Purpose |
| 1. Preparation of Ligand and Receptor | The 3D structure of this compound is generated and optimized. The crystal structure of the target protein is obtained from a database like the Protein Data Bank (PDB). | To ensure that both molecules are in a chemically correct and energetically favorable state for docking. |
| 2. Molecular Docking | A docking program is used to predict the binding poses of the ligand in the active site of the receptor. | To identify the most likely binding orientation and to estimate the binding affinity. |
| 3. Analysis of Docking Results | The predicted poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein. | To understand the structural basis of binding and to select promising poses for further analysis. |
| 4. Molecular Dynamics Simulations | The ligand-protein complex is subjected to MD simulations in a simulated physiological environment (water, ions). | To assess the stability of the binding pose over time and to observe the dynamic behavior of the complex. |
| 5. Post-simulation Analysis | Trajectories from the MD simulation are analyzed to calculate properties like root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and binding free energy. | To quantify the stability of the complex and the strength of the interaction. |
In Silico Screening and Virtual Fragment Screening for Novel Ligand Discovery
In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. This method is a cost-effective and time-efficient alternative to high-throughput screening.
Virtual screening can be broadly categorized into two main approaches: ligand-based and structure-based. Ligand-based virtual screening relies on the knowledge of other molecules that bind to the target of interest. In the case of this compound, this would involve searching for compounds with similar structural or chemical features. The sulfamoylphenoxy and acetic acid moieties would be key pharmacophores to consider in such a search.
Structure-based virtual screening, on the other hand, utilizes the three-dimensional structure of the target protein. This approach involves docking a library of compounds into the active site of the target and scoring them based on their predicted binding affinity. Given that the sulfamoyl group is a well-known zinc-binding group, a structure-based virtual screen of a compound library containing this compound against various isoforms of carbonic anhydrase would be a rational approach to identify it as a potential inhibitor. nih.govmatilda.science
Virtual fragment screening is a specific type of virtual screening that uses smaller molecules, or "fragments," as the starting point for drug discovery. These fragments are typically of low molecular weight and bind to the target with low affinity. However, they can be optimized and grown into more potent lead compounds. A virtual fragment screening approach could be used to identify fragments that bind to different sub-pockets of a target enzyme. Subsequently, these fragments could be linked together to design a larger, more potent inhibitor. For a target like carbonic anhydrase, one fragment might be a sulfonamide-containing scaffold that binds to the zinc ion, while another fragment could be designed to interact with the hydrophobic regions of the active site.
The general process for these screening methods is outlined below:
| Screening Method | Description | Application for Novel Ligand Discovery |
| Ligand-Based Virtual Screening | Uses the structures of known active compounds to identify new ones with similar properties. | If a set of known inhibitors for a target exists, this method can be used to find other compounds, potentially including this compound, that share similar pharmacophoric features. |
| Structure-Based Virtual Screening | Docks a library of compounds into the 3D structure of a target protein to predict binding affinity. | A large chemical library could be screened against a target like carbonic anhydrase to identify this compound as a potential hit based on its predicted binding score. |
| Virtual Fragment Screening | Screens libraries of small molecular fragments to identify those that bind to the target. | Fragments resembling the sulfamoylphenoxy or acetic acid portions of the molecule could be identified as binders to a target, which could then be elaborated to generate novel and more potent ligands. |
These in silico methods are instrumental in the early stages of drug discovery, enabling the rapid identification and prioritization of compounds for further experimental testing.
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